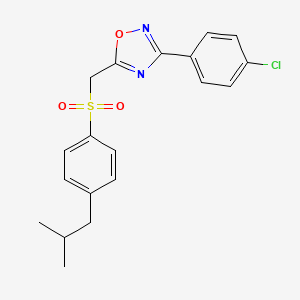

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an isobutylphenylsulfonylmethyl group attached to the oxadiazole ring.

Méthodes De Préparation

The synthesis of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

Attachment of the isobutylphenylsulfonylmethyl group: This step can be carried out through sulfonylation reactions, where the isobutylphenylsulfonylmethyl group is attached to the oxadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes hydrolysis in strongly acidic or basic media:

a. Acidic Hydrolysis

In concentrated HCl (reflux, 12 h), the oxadiazole ring opens to form a carboxylic acid and an amidine derivative :

C20H20ClN2O3S+H2OHCl4 Chlorophenylamide+Sulfonylacetic Acid

b. Basic Hydrolysis

In NaOH/EtOH (reflux, 8 h), the sulfonylmethyl group undergoes nucleophilic displacement, yielding a sulfinate and a nitrile intermediate .

Substitution Reactions

The sulfonylmethyl group acts as an electrophilic site for nucleophilic substitution:

a. Nucleophilic Attack

Reaction with amines (e.g., piperidine) in DMF at 60°C replaces the sulfonylmethyl group with secondary amines :

C20H20ClN2O3S+C5H11N→C25H29ClN3O2+H2SO3

b. Thiol Exchange

Thiophenol in the presence of K₂CO₃ replaces the sulfonyl group with a thioether .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCl .

-

Photostability : UV exposure (λ = 254 nm) induces ring cleavage via radical mechanisms .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Primary Reactions |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Moderate | Hydrolysis, electrophilic substitution |

| Sulfonylmethyl | High | Nucleophilic substitution, oxidation |

| 4-Chlorophenyl | Low | Halogenation (limited) |

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to new derivatives with enhanced properties .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazoles can inhibit the growth of various bacterial strains .

- Anticancer Potential : The compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly glioblastoma cells .

- Anti-Diabetic Activity : Recent studies have explored its efficacy in lowering glucose levels in diabetic models, indicating its potential as an anti-diabetic agent .

Industrial Applications

- Material Science : The compound's unique properties make it suitable for developing materials such as polymers and coatings with specific functionalities. Its thermal stability and resistance to degradation are advantageous for industrial applications .

Case Study 1: Antimicrobial Activity

A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds with similar structures to 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole exhibited comparable efficacy to first-line antibiotics, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Studies

In a study focusing on glioblastoma cell lines, it was found that derivatives of oxadiazoles could significantly reduce cell viability through mechanisms involving DNA damage and apoptosis induction. This highlights the therapeutic potential of compounds like this compound in cancer treatment .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

- 3-(4-Methylphenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- 3-(4-Fluorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Activité Biologique

3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: 3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole

This structure includes a chlorophenyl group and an isobutylphenylsulfonylmethyl group attached to the oxadiazole ring, which contributes to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to alterations in cellular processes such as apoptosis and cell proliferation. Ongoing research aims to elucidate specific pathways affected by this compound.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for oxadiazole derivatives often fall within a range that suggests potent antimicrobial effects.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Other Oxadiazoles | 7.9 | Effective against Gram-positive bacteria |

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

In a comparative study involving MCF-7 breast cancer cells:

- Compound A (analogous structure): IC50 = 24.74 µM

- Standard Drug (5-Fluorouracil) : IC50 = 5.12 µM

These findings suggest that the oxadiazole scaffold can be optimized for enhanced anticancer activity.

Anti-inflammatory and Other Activities

Oxadiazoles have also been noted for their anti-inflammatory properties. Compounds in this class can inhibit key inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities:

-

Siddiqui et al. (2017) : Investigated a series of synthesized oxadiazole derivatives for their acetylcholinesterase (AChE) inhibitory activity.

- Results : Some compounds exhibited IC50 values significantly lower than standard drugs used in treating neurological disorders.

-

Alam et al. (2020) : Evaluated the anticancer properties of oxadiazole derivatives against MCF-7 cells.

- Findings : Certain derivatives showed promising results with IC50 values comparable to established chemotherapeutics.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-3-9-17(10-4-14)26(23,24)12-18-21-19(22-25-18)15-5-7-16(20)8-6-15/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFSTBZEWAXKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.